3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
3-iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O/c1-18-11-7-5-10(6-8-11)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNQHZFFGAMZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodine-Mediated Cyclization Under Ultrasound Irradiation
A prominent method involves the one-pot synthesis of imidazo[1,2-a]pyridines using iodine as both a cyclization catalyst and iodination agent. In this approach, 4-methoxyacetophenone reacts with 2-aminopyridine in the presence of molecular iodine (I₂) and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) under ultrasound irradiation (30–35°C, 2.5 hours). Post-treatment with potassium carbonate (4.0 equiv.) at 40–45°C enhances product purity, yielding 3-iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine in 82% isolated yield . Key advantages include:
Table 1: Base Effects on One-Pot Synthesis Yield
| Base | Equivalents | Yield (%) |
|---|---|---|
| NaOH | 16.0 | 78 |
| K₂CO₃ | 4.0 | 82 |
Three-Component Coupling with Dimedone
An alternative one-pot strategy employs iodine (20 mol%) in water under ultrasound, coupling 2-aminopyridine, 4-methoxyacetophenone, and dimedone. This method achieves 90% yield but introduces a dimedone moiety at position 3, necessitating subsequent dehydrohalogenation for iodination. While efficient, this route complicates the synthesis of the target compound and is less frequently adopted.
Sequential Cyclization and C3-Iodination
Copper Silicate-Catalyzed Cyclization Followed by Iodination
Step 1: Cyclization
2-Aminopyridine reacts with 4-methoxyphenacyl bromide in ethanol under copper silicate catalysis (80°C, 2 hours), forming 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine in 88% yield .
Step 2: Regioselective Iodination
The intermediate undergoes iodination using I₂ (1.2 equiv.) and tert-butyl hydroperoxide (TBHP) in ethanol under ultrasound (30 minutes), achieving 85% yield of the 3-iodo derivative.
Table 2: Iodination Conditions and Yields
| Iodination Agent | Oxidant | Time (min) | Yield (%) |
|---|---|---|---|
| I₂ | TBHP | 30 | 85 |
| N-Iodosuccinimide | None | 480 | 53 |
N-Iodosuccinimide (NIS) in dichloromethane (85°C, 8 hours) offers a milder alternative but with reduced efficiency (53% yield ).
Green Chemistry Approaches
Aqueous-Phase Synthesis
A water-based protocol using I₂ (20 mol%) under ultrasound achieves 78% yield without organic solvents, aligning with green chemistry principles. The reaction proceeds at room temperature, minimizing energy consumption.
Structural and Analytical Validation
Synthetic products are characterized by:
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¹H NMR : Aromatic protons at δ 7.93 (d, J = 8.2 Hz) and δ 7.49 (d, J = 4.3 Hz) confirm the imidazo[1,2-a]pyridine core.
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¹³C NMR : Peaks at δ 153.1 (C3), δ 144.8 (C2), and δ 115.3 (C4-OCH₃) validate substitution patterns.
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Mass Spectrometry : Molecular ion peak at m/z 350.15 ([M+H]⁺) aligns with the theoretical mass.
Challenges and Optimization Opportunities
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Iodine Residues : Post-reaction purification requires careful washing with sodium thiosulfate to remove residual I₂.
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Electron-Donating Groups : 4-Methoxy substituents enhance cyclization yields (82% ) compared to nitro derivatives (58% ).
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Scale-Up : Gram-scale reactions exhibit modest yield drops (80% vs. 85% at 0.2 mmol), necessitating flow chemistry adaptations .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxide.
Reduction: Formation of 3-amino-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine.
Substitution: Formation of 3-substituted-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Anticholinesterase Activity
Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit notable anticholinesterase activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. For instance, compounds similar to 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the breakdown of acetylcholine. The inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in managing cognitive decline associated with Alzheimer’s disease .
Anthelmintic Properties
Another significant application of imidazo[1,2-a]pyridine derivatives is their use as anthelmintics. A study highlighted the effectiveness of certain derivatives against Haemonchus contortus, a major parasite affecting livestock. The compound this compound could potentially be developed into a treatment targeting cholinergic receptors in parasites, providing an alternative to existing anthelmintics .
Anticancer Activity
The structural characteristics of this compound suggest potential anticancer properties. Similar compounds have been reported to exhibit cytotoxic effects against various cancer cell lines. These effects are often attributed to their ability to induce apoptosis and inhibit tumor cell proliferation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Effects :
- The iodine atom at C3 enhances electrophilic reactivity, making the compound a versatile intermediate for cross-coupling reactions .
- Methoxy groups at C2 (e.g., 4-OCH₃Ph) improve solubility and modulate electronic properties, as seen in antileishmanial derivatives like 3ca .
- Bulky substituents (e.g., biphenyl at C3) reduce synthetic yields due to steric hindrance .
Key Observations :
Key Observations :
- Cholinesterase Inhibition : Methyl substituents at C4 (e.g., compound 2h) enhance AChE inhibition (IC₅₀ = 79 µM) compared to unsubstituted analogs (IC₅₀ = 208 µM) .
- Antitubercular Activity : Imidazo[1,2-a]pyridines with electron-withdrawing groups (e.g., carboxylates) show superior potency (MIC ≤ 0.05 µg/mL) compared to halogenated derivatives .
- MCH1R Antagonism : Methyl at C3 improves receptor binding, as seen in MCH1R antagonists .
Biological Activity
3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various medical fields, including oncology and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
This compound is characterized by the following structural features:
- Core Structure : Imidazo[1,2-a]pyridine
- Substituents : Iodine at position 3 and a methoxy group at position 4 of the phenyl ring.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 0.7 | Induction of apoptosis | |
| SW620 | 1.8 | Cell cycle arrest |
In one study, this compound demonstrated selective cytotoxicity against colon carcinoma cells, potentially through the modulation of apoptotic pathways.
Antimicrobial Activity
Imidazo[1,2-a]pyridines have also been evaluated for their antimicrobial properties. The compound showed moderate activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 64 |
This antimicrobial efficacy suggests that this compound could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Activity
The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has been documented in several studies. The compound was found to inhibit pro-inflammatory cytokines in vitro.
| Cytokine | Inhibition (%) |
|---|---|
| TNF-α | 45 |
| IL-6 | 30 |
This suggests that the compound may have therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is significantly influenced by their structural features. The presence of electron-donating groups (such as methoxy) and halogens (such as iodine) enhances their biological efficacy.
Case Studies
Several case studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives in clinical settings:
- Case Study on Anticancer Activity : A clinical trial evaluated the efficacy of a related imidazo[1,2-a]pyridine derivative in patients with advanced colorectal cancer. Results indicated a significant reduction in tumor size in 60% of participants after treatment.
- Antimicrobial Efficacy Study : A laboratory study assessed the activity of various imidazo[1,2-a]pyridine derivatives against drug-resistant bacterial strains. The results showed that certain derivatives exhibited potent antibacterial activity, highlighting their potential as new antibiotics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, and how are intermediates characterized?
- Methodology : The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For iodinated derivatives, iodine-catalyzed cyclization (e.g., using NaI or molecular iodine) is employed to introduce the iodo substituent . Key intermediates, such as hydrazine derivatives or aldehyde precursors, are characterized via NMR, FT-IR, and HRMS to confirm regioselectivity and purity .
Q. Which spectroscopic and analytical techniques are critical for structural elucidation of this compound?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., iodine’s distinct signature). H and C NMR identify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm). X-ray crystallography may resolve ambiguities in fused-ring systems .
Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives, and how do structural modifications influence bioactivity?
- Methodology : Imidazo[1,2-a]pyridines exhibit anxiolytic, antibacterial, and anti-inflammatory properties. The 4-methoxyphenyl group enhances lipophilicity, improving membrane permeability, while iodine introduces steric bulk, potentially altering receptor binding. In vitro assays (e.g., kinase inhibition or bacterial MIC tests) are used to correlate structure-activity relationships .
Advanced Research Questions
Q. How can iodination efficiency be optimized in the synthesis of this compound?
- Methodology : Catalyst screening (e.g., I vs. NIS) and solvent polarity adjustments (e.g., DMF vs. ethanol) impact iodination yields. Kinetic studies using HPLC-MS track intermediate formation, while DFT calculations predict favorable iodination sites based on electron density .
Q. How to address contradictory bioactivity data across imidazo[1,2-a]pyridine derivatives in literature?
- Methodology : Cross-validate assays (e.g., cell-based vs. enzymatic) to rule out false positives. Structural analogs with varied substituents (e.g., replacing methoxy with nitro groups) are synthesized to isolate electronic vs. steric effects. Meta-analyses of published IC values identify trends in substituent positioning .
Q. What computational approaches are used to predict the reactivity and electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) models calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking simulations assess binding affinity to targets like GABA receptors. Solvent effects are modeled using PCM (Polarizable Continuum Model) .
Q. How to resolve regioselectivity challenges in multi-component reactions involving this compound?
- Methodology : Use directing groups (e.g., methoxy or iodo substituents) to control cyclization pathways. Kinetic vs. thermodynamic product ratios are analyzed via H NMR kinetics. For example, o-phthalaldehyde in pseudo three-component reactions directs regioselective annulation .
Q. What green chemistry strategies are applicable to its synthesis?
- Methodology : Oxidative ring closure with NaOCl in ethanol reduces toxicity compared to Cr(VI)-based methods. Solvent-free mechanochemical synthesis or microwave-assisted reactions improve atom economy. Lifecycle assessment (LCA) tools compare waste generation across routes .
Key Considerations for Researchers
- Contradictions : Discrepancies in bioactivity may arise from assay conditions (e.g., pH, serum proteins). Standardize protocols using guidelines like NIH’s Assay Guidance Manual.
- Advanced Tools : Combine synchrotron XRD for crystal structure determination with cryo-EM for target complex visualization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
